molecular formula C4H9AsO2S B12537025 (Dimethylarsorothioyl)acetic acid CAS No. 673459-54-6

(Dimethylarsorothioyl)acetic acid

Cat. No.: B12537025
CAS No.: 673459-54-6
M. Wt: 196.10 g/mol
InChI Key: OQXOHRAQYHIGOS-UHFFFAOYSA-N
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Description

(Dimethylarsorothioyl)acetic acid is an organoarsenic compound with the molecular formula C4H9AsO2S This compound is of interest due to its unique chemical structure, which includes both arsenic and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylarsorothioyl)acetic acid typically involves the reaction of dimethylarsinic acid with thioglycolic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid such as hydrochloric acid. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Dimethylarsorothioyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the arsenic or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Dimethylarsinic acid and other arsenic oxides.

    Reduction: Thiol derivatives of the original compound.

    Substitution: Various substituted organoarsenic compounds.

Scientific Research Applications

(Dimethylarsorothioyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialized chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of (Dimethylarsorothioyl)acetic acid involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the arsenic and sulfur atoms in the compound, which form strong bonds with thiol groups.

Comparison with Similar Compounds

Similar Compounds

    Dimethylarsinic acid: Similar in structure but lacks the sulfur atom.

    Thioglycolic acid: Contains sulfur but lacks the arsenic atom.

    Arsenic trioxide: Contains arsenic but has a different oxidation state and lacks the organic component.

Uniqueness

(Dimethylarsorothioyl)acetic acid is unique due to its combination of arsenic and sulfur atoms within the same molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

673459-54-6

Molecular Formula

C4H9AsO2S

Molecular Weight

196.10 g/mol

IUPAC Name

2-dimethylarsinothioylacetic acid

InChI

InChI=1S/C4H9AsO2S/c1-5(2,8)3-4(6)7/h3H2,1-2H3,(H,6,7)

InChI Key

OQXOHRAQYHIGOS-UHFFFAOYSA-N

Canonical SMILES

C[As](=S)(C)CC(=O)O

Origin of Product

United States

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